Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate is a heterocyclic compound that contains a benzothiazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate typically involves the reaction of 2-aminobenzothiazole derivatives with appropriate reagents. One common method includes the cyclization of 3,4-substituted anilines in the presence of potassium thiocyanate (KSCN) and bromine (Br2) in acetic acid (AcOH) at low temperatures . The resulting product is then acylated with chloroacetyl chloride to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve one-pot multicomponent reactions, which are advantageous due to their simplicity, high yields, and reduced reaction times. These methods frequently use green chemistry principles, such as employing water as a solvent and using microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A closely related compound with similar biological activities.
5,6-Substituted 2-Aminobenzothiazoles: These derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydroxy, and carboxylate groups on the benzothiazole ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-14-8(13)4-2-7-5(3-6(4)12)11-9(10)15-7/h2-3,12H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAGRYPHEZYGHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1O)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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